4-(benzyloxy)butanenitrile
Description
Properties
CAS No. |
85174-51-2 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Benzyloxy Butanenitrile
Established Synthetic Pathways for the Compound
Strategic Introduction of the Nitrile Group
The nitrile group is a versatile functional group that can be introduced through several established chemical transformations. One common strategy involves the nucleophilic substitution of a suitable leaving group with a cyanide salt. For instance, a haloalkane or a sulfonate ester derivative of a 4-(benzyloxy)butanol precursor can react with a cyanide source, such as sodium or potassium cyanide, to yield the desired nitrile.
In some synthetic routes, the nitrile group is present in the starting material. For example, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines started with 4-cyanophenol, where the nitrile group was already in place. nih.gov This was followed by the formation of the benzyl (B1604629) ether and subsequent reduction of the nitrile to an amine. nih.gov
Formation of the Benzyl Ether Moiety
The benzyl ether is a common protecting group for alcohols and phenols due to its stability under a wide range of reaction conditions and its ease of removal by hydrogenolysis. The Williamson ether synthesis is a classical and widely used method for forming benzyl ethers. organic-chemistry.org This involves the deprotonation of a hydroxyl group with a base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide, typically benzyl bromide or benzyl chloride. organic-chemistry.org For instance, 4-hydroxybutanenitrile (B1346138) can be treated with a base and benzyl bromide to afford 4-(benzyloxy)butanenitrile. The use of milder bases like silver oxide (Ag₂O) can allow for more selective reactions when multiple hydroxyl groups are present. organic-chemistry.org
Alternative methods for benzylation have been developed to overcome the limitations of the Williamson ether synthesis, particularly for substrates that are sensitive to strongly basic or acidic conditions. orgsyn.org Reagents like 2-benzyloxy-1-methylpyridinium triflate and benzyl trichloroacetimidate (B1259523) allow for the introduction of the benzyl group under neutral or mildly acidic conditions, respectively. orgsyn.orgbeilstein-journals.org For example, 2-benzyloxypyridine, prepared from benzyl alcohol and 2-chloropyridine, can be activated in situ with methyl triflate to benzylate alcohols. nih.gov This method has been shown to be effective for a range of functionalized alcohols. nih.gov
The synthesis of 4-benzyloxyindole, a related structure, involved the benzylation of 2-methyl-3-nitrophenol (B1294317) using benzyl chloride and potassium carbonate in dimethylformamide. orgsyn.org Similarly, in the synthesis of a liquid crystal, 4-benzyloxyphenol was a key intermediate. nih.gov
Stereoselective Synthesis Approaches
The synthesis of enantiomerically pure compounds is of great importance, particularly in the pharmaceutical and agrochemical industries. For this compound, stereoselectivity can be introduced by employing chiral starting materials or by using asymmetric catalytic methods.
Utilization of Chiral Precursors and Auxiliaries
One of the most straightforward strategies for obtaining a specific stereoisomer of this compound is to start with a chiral precursor that already contains the desired stereocenter. For example, a chiral 4-hydroxybutanenitrile derivative can be benzylated to yield the corresponding chiral product. The synthesis of (R)-4-(benzyloxy)-3-methylbutanenitrile, a related chiral building block, has been achieved from a chiral starting material. researchgate.net
Chiral auxiliaries can also be employed to direct the stereochemical outcome of a reaction. These auxiliaries are temporarily attached to the substrate, influence the stereochemistry of a subsequent reaction, and are then removed. While specific examples for this compound are not prevalent in the provided search results, this is a general and powerful strategy in asymmetric synthesis. beilstein-journals.org
Optimization of Reaction Conditions for Scalability
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time.
For instance, in the synthesis of dihydrobenzofuran neolignans, a related class of compounds, the reaction conditions for an oxidative coupling step were optimized. scielo.br This included testing different silver(I) reagents as oxidants and various solvents. Acetonitrile (B52724) was found to provide a good balance between conversion and selectivity and was considered a "greener" alternative to other solvents. scielo.br The reaction time was also significantly reduced without compromising the yield. scielo.br
The choice of catalyst is crucial for scalability. For example, the use of barium silicate (B1173343) nanoparticles as a catalyst in water has been explored for the synthesis of α-benzyl amino coumarin (B35378) derivatives under green chemistry conditions. researchgate.net In another study, an iodized potassium carbonate catalyst was used for the solvent-free synthesis of polysubstituted dicyanoanilines. researchgate.net
When considering the scalability of the synthesis of this compound, factors such as the cost and availability of starting materials and reagents, the ease of product isolation and purification, and the environmental impact of the process must be taken into account. For example, while the Williamson ether synthesis is a robust method, the use of large quantities of sodium hydride on an industrial scale can pose safety challenges. In such cases, alternative benzylation methods using reagents like 2-benzyloxypyridine might be more suitable. beilstein-journals.orgnih.gov
Below is a table summarizing various synthetic conditions that have been optimized for related reactions, which could be relevant for the scalable synthesis of this compound.
Principles of Atom Economy and Green Chemistry in Synthesis Design
The design of synthetic routes for fine chemicals like this compound is increasingly governed by the principles of green chemistry and atom economy. These concepts guide chemists in developing processes that are not only efficient in yield but also minimize environmental impact by reducing waste, avoiding hazardous substances, and optimizing resource and energy use.
The concept of atom economy, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of all starting materials into the desired product. It provides a crucial framework for evaluating the "greenness" of a synthetic pathway. The goal is to design syntheses where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing the generation of byproducts.
Applying these principles to the synthesis of this compound involves a critical evaluation of each step, from the choice of starting materials and reagents to the selection of solvents and catalysts. A typical retrosynthetic analysis suggests two primary bond formations: the ether linkage and the carbon-carbon bond of the nitrile group.
A conventional approach might involve a two-step sequence:
Williamson Ether Synthesis: Reaction of a 4-halobutanol (e.g., 4-chlorobutanol) with benzyl chloride is not a direct route. A more plausible traditional route involves the benzylation of 4-hydroxybutanenitrile or the reaction of benzyl alcohol with a 4-halobutanenitrile. For instance, reacting 4-chlorobutanenitrile with sodium benzyloxide. A more common method is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. masterorganicchemistry.comwikipedia.org This could involve reacting 4-bromo-1-butanol (B1194514) with sodium benzyloxide followed by a cyanation step, or reacting benzyl bromide with the sodium salt of 4-hydroxybutanenitrile.
Nucleophilic Substitution: Introduction of the nitrile group by reacting an alkyl halide, such as 4-(benzyloxy)butyl chloride, with a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN). libretexts.orglibretexts.org
While effective, this traditional pathway presents several green chemistry challenges. The Williamson ether synthesis typically generates a stoichiometric amount of salt byproduct (e.g., NaCl), which lowers the atom economy. wikipedia.org The cyanation step uses highly toxic and hazardous alkali metal cyanides and often requires polar aprotic solvents like dimethylformamide (DMF), which are under scrutiny for their environmental and health impacts.
Advanced synthetic methodologies aim to overcome these limitations by redesigning the process with greener alternatives.
Catalytic and Alternative Reagent Approaches:
Modern nitrile synthesis focuses on replacing highly toxic cyanide sources and developing catalytic systems that offer higher efficiency and selectivity under milder conditions.
Alternative Cyanide Sources: To mitigate the extreme toxicity of NaCN and KCN, less hazardous reagents are employed. Zinc cyanide (Zn(CN)₂), for example, is a solid that is less acutely toxic and can be used in nickel-catalyzed cyanations of alkyl halides. organic-chemistry.org Other alternatives include using N-cyano-N-phenyl-p-toluenesulfonamide or even CO₂/NH₃ in specific catalytic systems, which represent cyanide-free pathways for introducing the nitrile group. organic-chemistry.orgnih.gov
Catalytic Systems: Transition-metal catalysis is pivotal for enhancing the green profile of nitrile synthesis. Nickel and copper catalysts are effective in activating less reactive cyanide sources and can mediate the cyanation of a broad range of substrates, including alkyl chlorides and mesylates, under milder conditions. organic-chemistry.orgresearchgate.net Photocatalysis combined with copper catalysis has even enabled the synthesis of nitriles directly from alcohols, representing a highly atom-economical route. researchgate.net
Phase-Transfer Catalysis (PTC): For reactions involving a water-soluble nucleophile (like a cyanide salt) and an organic-soluble substrate, phase-transfer catalysis is a powerful green tool. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) chloride, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.orgmdpi.com This technique can eliminate the need for hazardous anhydrous organic solvents, allowing the use of water or solvent-free conditions, which significantly improves the process's environmental footprint. researchgate.netbiomedres.us
Solvent Selection and Biocatalysis:
The choice of solvent is a critical aspect of green synthesis design. Advanced methodologies prioritize the use of greener solvents or the elimination of solvents altogether.
Greener Solvents: Replacing traditional solvents like DMF or dichloromethane (B109758) (DCM) with more benign alternatives is a key objective. chemicalbook.com Bio-based solvents like ethanol (B145695) or even water can be employed, particularly when paired with techniques like phase-transfer catalysis. sigmaaldrich.com Solvent-free reactions, where the neat reactants are heated together, represent an ideal scenario, minimizing waste and simplifying product purification. tandfonline.comrsc.org
Biocatalysis: The use of enzymes as catalysts offers an exceptionally green pathway for chemical synthesis. For nitrile production, aldoxime dehydratases can convert aldoximes into nitriles with water as the only byproduct, operating under very mild conditions (room temperature and neutral pH). nih.gov A hypothetical biocatalytic route to this compound could start with 4-(benzyloxy)butanal, which would be converted to the corresponding aldoxime and then enzymatically dehydrated. This cyanide-free approach boasts near-perfect atom economy and avoids hazardous reagents and harsh conditions entirely.
By integrating these advanced principles, the synthesis of this compound can be redesigned to be more sustainable, safer, and more efficient, aligning with the modern imperatives of green chemistry.
Table 1: Comparison of Cyanide Sources for Nitrile Synthesis
| Cyanide Source | Typical Form | Relative Toxicity | Key Advantages | Key Disadvantages | Catalyst Requirement |
|---|---|---|---|---|---|
| Sodium/Potassium Cyanide (NaCN/KCN) | Solid | Extremely High | High reactivity, low cost | Highly toxic, moisture sensitive, hazardous waste | Often none for reactive halides |
| Zinc Cyanide (Zn(CN)₂) | Solid | High (but lower than NaCN) | Safer to handle, slow release of CN⁻ | Less reactive, requires catalyst | Typically Nickel or Palladium |
| Trimethylsilyl Cyanide (TMSCN) | Liquid | High | Soluble in organic solvents | Toxic, expensive, moisture sensitive | Lewis acid or transition metal |
| Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Solid | Low | Very low toxicity, stable | Low reactivity, requires harsh conditions or specific catalysts | Palladium or Copper |
| CO₂ / NH₃ | Gas | Low (as reagents) | Cyanide-free, readily available | Requires specific catalytic system for C-N cleavage | Typically Nickel-based |
Table 2: Green Chemistry Analysis of Synthetic Routes to this compound
| Principle | Traditional Route (e.g., Williamson Ether + NaCN) | Advanced Catalytic Route (e.g., PTC/Greener Solvent) |
|---|---|---|
| Atom Economy | Poor; stoichiometric salt byproducts (e.g., NaBr, NaCl) are generated in both etherification and cyanation steps. | Improved; catalytic methods reduce waste. Biocatalytic routes approach 100% atom economy. |
| Reagent Safety | Uses highly toxic and hazardous NaCN/KCN. May use strong, corrosive bases. | Employs less toxic cyanide sources (e.g., Zn(CN)₂) or cyanide-free pathways. Uses milder bases or catalytic conditions. |
| Solvent Choice | Often relies on hazardous polar aprotic solvents like DMF or DMSO. | Utilizes greener solvents like ethanol, water, or solvent-free conditions. sigmaaldrich.comtandfonline.com |
| Energy Efficiency | May require high temperatures (reflux) for extended periods. | Catalytic reactions often proceed at lower temperatures and faster rates. Biocatalysis occurs at ambient temperature. |
| Waste Prevention | Generates significant inorganic salt waste and requires extensive workup and purification, creating more solvent waste. | Minimizes byproduct formation. Catalysts are used in small amounts and can sometimes be recycled. Simpler workup reduces solvent use. |
Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy Butanenitrile
Transformations Involving the Nitrile Functional Group
The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for a range of transformations. chemistrysteps.com
The nitrile group of 4-(benzyloxy)butanenitrile can be reduced to afford either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can fully reduce the nitrile to a primary amine. libretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. This method is a standard procedure for the synthesis of primary amines from nitriles. libretexts.org Catalytic hydrogenation using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) can also achieve this transformation. However, care must be taken as this method can also lead to the cleavage of the benzyl (B1604629) ether. youtube.com
Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde can be accomplished using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of an intermediate imine which is then hydrolyzed upon workup to yield the aldehyde, 4-(benzyloxy)butanal. chemistrysteps.comlibretexts.org
Table 1: Reduction Reactions of the Nitrile Group
| Product | Reagent(s) | General Conditions |
|---|---|---|
| 5-(Benzyloxy)pentan-1-amine | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF |
The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. While hydrocyanation (the addition of hydrogen cyanide) to an existing nitrile is not a common transformation for simple nitriles, other nucleophilic additions are well-established. For instance, organometallic reagents like Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis, ketones. libretexts.org
The reactivity of nitriles in nucleophilic additions is central to many carbon-carbon bond-forming reactions. nih.gov The specific application of hydrocyanation to this compound is not extensively documented in publicly available literature, but the general principle of nucleophilic addition to the nitrile remains a key aspect of its reactivity.
The nitrile group can be hydrated to the corresponding amide, 4-(benzyloxy)butanamide, under either acidic or basic conditions. chemistrysteps.com
Acid-Catalyzed Hydration: In the presence of a strong acid and water, the nitrile nitrogen is protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. A series of proton transfers and tautomerization then leads to the formation of the amide. chemistrysteps.comlibretexts.org
Base-Catalyzed Hydration: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to yield an imidic acid, which tautomerizes to the more stable amide. chemistrysteps.comlibretexts.org Efficient hydration of nitriles to amides can also be achieved using various catalysts, including transition metals. oatext.comgoogle.com
Reactivity of the Benzylic Position and Benzyl Ether Linkage
The benzyl ether group in this compound introduces its own set of reactive possibilities, primarily centered around the cleavage of the ether linkage.
The benzyl ether group is a common protecting group for alcohols in organic synthesis because it is stable under many reaction conditions but can be selectively removed. organic-chemistry.org
Hydrogenolysis: The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. youtube.comyoutube.com This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction is typically clean and high-yielding, producing 4-hydroxybutanenitrile (B1346138) and toluene (B28343) as a byproduct. youtube.com It is important to note that this method can also reduce the nitrile group, so careful control of reaction conditions may be necessary if only ether cleavage is desired.
Acidic Cleavage: Strong acids can also cleave benzyl ethers, although this method is less common and generally requires harsh conditions. youtube.comorganic-chemistry.org
Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, particularly for p-methoxybenzyl ethers, but methods for its use with simple benzyl ethers have also been developed. organic-chemistry.org
Lewis Acid-Mediated Cleavage: Some Lewis acids, such as boron trichloride (B1173362) dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can selectively cleave benzyl ethers under mild conditions, offering an alternative to hydrogenolysis, especially when other reducible functional groups are present. organic-chemistry.org Tin(IV) chloride has also been shown to be effective for the cleavage of benzyl esters, and under certain conditions, it can be selective over benzyl ethers. dal.ca
Table 2: Cleavage Reactions of the Benzyl Ether in this compound
| Reagent(s) | Product(s) | General Conditions |
|---|---|---|
| H₂, Pd/C | 4-Hydroxybutanenitrile, Toluene | Methanol or ethanol (B145695) as solvent |
While direct alkylation or arylation at the benzylic carbon of the ether is not a typical reaction, the carbons adjacent to the nitrile group can be functionalized. The protons on the carbon alpha to the nitrile group (C2) are acidic and can be removed by a strong base to form a carbanion. This carbanion can then act as a nucleophile and react with various electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to form C-C bonds. This allows for the introduction of alkyl or aryl substituents at the position adjacent to the nitrile. While specific examples for this compound are not readily found, this represents a potential pathway for further derivatization. The benzylation of nitroalkanes using copper-catalyzed thermal redox catalysis provides a precedent for C-alkylation reactions. nih.gov Similarly, N-arylation reactions of heterocyclic compounds demonstrate the feasibility of forming new aryl bonds under appropriate catalytic conditions. beilstein-journals.org
Radical Reactions and Mechanistic Pathways
Radical reactions offer a powerful method for C-H functionalization and bond construction. In this compound, the most susceptible positions for radical formation are the benzylic protons and the protons alpha to the cyano group, due to the ability of the adjacent phenyl ring and nitrile group to stabilize a radical intermediate.
The generation of radical intermediates from this compound can be initiated by standard radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically upon heating or irradiation. wikipedia.org The primary sites for hydrogen atom abstraction (HAT) are the C-H bonds of the benzylic methylene (B1212753) group (-O-CH₂-Ph) and the methylene group adjacent to the nitrile (-CH₂-CN).
The benzylic position is particularly prone to radical formation due to the resonance stabilization afforded by the adjacent phenyl ring. The resulting benzylic radical can engage in various synthetic transformations. rsc.org Similarly, the α-cyano alkyl radical is stabilized through resonance with the nitrile group. While specific studies on this compound are limited, the generation of α-aryloxyalkyl radicals from aryl alkyl ethers via photoredox catalysis is a known process. nih.gov This involves the oxidation of the ether to a radical cation, followed by deprotonation to yield the radical intermediate, which can then be trapped by various reagents. nih.gov
A general scheme for radical formation is as follows:
Initiation: A radical initiator (e.g., AIBN) thermally decomposes to generate initiating radicals.
Propagation: The initiating radical abstracts a hydrogen atom from either the benzylic position or the position alpha to the nitrile, creating a more stable carbon-centered radical. This radical can then participate in further reactions, such as addition to multiple bonds or atom transfer processes. iu.eduwikipedia.org
While C-H bond activation is more common, C-C bond cleavage can occur under more forcing conditions, such as high temperatures or specific catalytic systems. For this compound, the most likely point of C-C bond cleavage would be adjacent to the stabilizing nitrile or benzyloxy groups. However, specific mechanistic studies detailing C-C bond cleavage for this particular molecule are not prevalent in the literature. In related systems, the homolytic cleavage of the benzyl-oxygen bond in benzyl ethers has been achieved using catalysts like 2H-MoS₂, generating benzyl carbon radicals. rsc.org Such a pathway, if applied to this compound, would result in the fragmentation of the molecule.
Transition Metal-Catalyzed Transformations
Transition metal catalysis provides a versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The butanenitrile scaffold of this compound offers a potential handle for transition metal-catalyzed cross-coupling reactions, specifically at the α-position to the nitrile group. Palladium-catalyzed α-arylation of nitriles is a well-established method for forming C-C bonds. This reaction typically involves the deprotonation of the α-carbon with a suitable base to form a nucleophilic enolate, which then participates in a catalytic cycle with a palladium catalyst and an aryl halide.
The general mechanism for such a reaction would be:
Oxidative Addition: A Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X) to form a Pd(II) complex.
Transmetalation/Coordination & Deprotonation: The nitrile substrate coordinates to the palladium center, and a base facilitates the formation of a palladium enolate.
Reductive Elimination: The aryl group and the α-cyano alkyl group are reductively eliminated from the palladium center, forming the α-arylated product and regenerating the Pd(0) catalyst.
While this transformation is synthetically valuable, specific examples employing this compound as the substrate are not widely documented. The feasibility of such a reaction would depend on the choice of base, catalyst, and reaction conditions to avoid competing side reactions.
Cyanomethylation refers to the introduction of a cyanomethyl (-CH₂CN) group onto a molecule. This term typically describes reactions where a cyanomethylating agent, such as bromoacetonitrile (B46782) or a related species, is used to alkylate a nucleophile. Therefore, this compound itself would not be used as a cyanomethylating agent. Instead, it could be a target molecule synthesized via a reaction that introduces one of its functional groups, or it could be a precursor to a species that is subsequently cyanomethylated at a different position after further transformation.
Functional Group Interconversions (FGIs) and Derivatization Reactivity
Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. researchgate.net this compound possesses two key functional groups, the nitrile and the benzyl ether, that are amenable to a variety of derivatizations.
The nitrile group can be readily transformed into other important functional groups such as primary amines and carboxylic acids.
Reduction to Amine: The nitrile can be reduced to the corresponding primary amine, 5-(benzyloxy)pentan-1-amine. This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. For instance, related 4-(benzyloxy)benzonitriles have been effectively reduced to their respective amines using LiAlH₄ in THF. nih.gov
Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid, 4-(benzyloxy)butanoic acid. This reaction can be carried out under either acidic or basic conditions, typically by heating under reflux. nih.govwikipedia.org Acidic hydrolysis (e.g., with aqueous HCl) directly yields the carboxylic acid, while basic hydrolysis (e.g., with aqueous NaOH) first produces the carboxylate salt, which must then be acidified to obtain the final product. nih.govwikipedia.org
The benzyloxy group serves as a protecting group for the alcohol functionality and can be removed under specific conditions.
Hydrogenolysis: The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This process cleaves the C-O bond of the benzyl ether to yield the free alcohol, 4-hydroxybutanenitrile, and toluene as a byproduct. This method is highly efficient and typically proceeds under mild conditions. wikipedia.org
The following table summarizes key functional group interconversions for this compound.
| Starting Material | Transformation | Reagent(s) and Conditions | Product | Ref. |
| This compound | Nitrile Reduction | 1. LiAlH₄, THF, 0 °C to 25 °C 2. H₂O, NaOH (aq) | 5-(Benzyloxy)pentan-1-amine | nih.gov |
| This compound | Nitrile Reduction | H₂, Pd/C or PtO₂, Solvent (e.g., EtOH) | 5-(Benzyloxy)pentan-1-amine | |
| This compound | Nitrile Hydrolysis | HCl (aq) or H₂SO₄ (aq), Reflux | 4-(Benzyloxy)butanoic acid | nih.govwikipedia.org |
| This compound | Nitrile Hydrolysis | 1. NaOH (aq), Reflux 2. H₃O⁺ | 4-(Benzyloxy)butanoic acid | nih.govwikipedia.org |
| This compound | Benzyl Ether Cleavage | H₂, Pd/C, Solvent (e.g., EtOH or EtOAc) | 4-Hydroxybutanenitrile | wikipedia.org |
4 Benzyloxy Butanenitrile As a Versatile Synthetic Building Block
Precursor in the Synthesis of Diverse Organic Molecules
No significant body of research was found that details the use of 4-(benzyloxy)butanenitrile as a starting material for a diverse range of organic molecules. Searches for its application in total synthesis or as a key intermediate for classes of compounds did not yield specific examples. While related compounds, such as 4-(benzyloxy)benzonitrile, have been used as precursors for molecules like N-(4-(benzyloxy)benzyl)-4-aminoquinolines, this chemistry is distinct and not directly applicable to the butanenitrile derivative.
Role in the Construction of Carbon-Carbon and Carbon-Nitrogen Bonds
The functional groups within this compound suggest its potential for C-C and C-N bond formation.
Carbon-Carbon Bond Formation: Generally, the α-carbon to a nitrile group can be deprotonated to form a carbanion, which can then act as a nucleophile in reactions with electrophiles (e.g., alkyl halides) to form new C-C bonds. google.com For instance, nickel-catalyzed alkylation of nitriles with alcohols represents a modern method for such transformations. rsc.org However, no specific studies applying these methods to this compound were identified.
Carbon-Nitrogen Bond Formation: The nitrile group can be reduced to a primary amine (R-CN → R-CH₂-NH₂), a fundamental transformation for creating a C-N bond. This subsequent amine could then be used in a variety of further reactions. While this is a standard reaction for nitriles, specific, documented examples starting with this compound are not prevalent in the reviewed literature.
Application in Cascade and One-Pot Synthetic Sequences
Cascade and one-pot reactions are powerful tools in organic synthesis for building molecular complexity efficiently. longdom.org These reactions often rely on substrates with multiple reactive sites that can undergo sequential transformations without the isolation of intermediates. Despite the potential for the nitrile and ether functionalities of this compound to participate in such sequences, no published examples of its use as a key component in cascade or one-pot syntheses were found. Research in this area often focuses on more complex nitrile-containing molecules designed to facilitate specific cyclization or addition cascades. nih.gov
Integration into Complex Polycyclic and Heterocyclic Frameworks
Nitriles are well-established precursors for the synthesis of nitrogen-containing heterocycles. longdom.org Depending on the reaction partners and conditions, the nitrile group can be incorporated into rings such as pyridines, pyrimidines, or imidazoles. However, a review of the literature did not uncover instances where this compound was specifically used as a building block to construct complex polycyclic or heterocyclic systems. Syntheses of related structures, like 4-benzyloxyindole, proceed from different starting materials, such as 6-benzyloxy-2-nitrotoluene. orgsyn.org
Stereochemical Control in Downstream Chemical Syntheses
The benzyloxy group, while primarily acting as a protecting group for the alcohol, could potentially exert stereochemical influence in reactions at or near the nitrile functionality. For example, it could act as a coordinating group for a metal catalyst or a bulky substituent that directs the approach of a reagent. Nevertheless, no studies were found that investigate or demonstrate the role of the benzyloxy group in this compound for stereochemical control in downstream chemical syntheses.
Derivatization Strategies and Analogue Development
Modifications of the Nitrile Functionality
The nitrile group in 4-(benzyloxy)butanenitrile is a key site for chemical modification, offering pathways to a variety of functional groups through well-established synthetic protocols. These transformations are fundamental in creating analogues with altered electronic and steric properties.
One of the most common derivatizations is the hydrolysis of the nitrile to either a primary amide or a carboxylic acid. This can be achieved under acidic or basic conditions. For instance, treatment with a strong acid like concentrated sulfuric acid can yield the corresponding amide, 4-(benzyloxy)butanamide. Further hydrolysis under more vigorous conditions will lead to 4-(benzyloxy)butanoic acid.
Reduction of the nitrile group provides access to primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) can effectively convert the nitrile to 5-(benzyloxy)pentan-1-amine, thereby introducing a basic center into the molecule.
The nitrile group can also participate in nucleophilic additions . Grignard reagents, for example, can add to the electrophilic carbon of the nitrile to form an intermediate imine, which upon acidic workup yields a ketone. This allows for the introduction of various alkyl or aryl groups at the carbon atom of the original nitrile.
Furthermore, cycloaddition reactions offer a route to heterocyclic systems. The [3+2] cycloaddition of the nitrile with an azide, for instance, can lead to the formation of a tetrazole ring, a common bioisostere for a carboxylic acid group.
Table 1: Representative Modifications of the Nitrile Functionality
| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |
|---|---|---|---|
| This compound | Conc. H₂SO₄, H₂O | 4-(benzyloxy)butanamide | Nitrile to Amide |
| This compound | 1. LiAlH₄, Et₂O; 2. H₂O | 5-(benzyloxy)pentan-1-amine | Nitrile to Primary Amine |
| This compound | 1. RMgBr, Et₂O; 2. H₃O⁺ | 1-substituted 5-(benzyloxy)pentan-1-one | Nitrile to Ketone |
| This compound | NaN₃, NH₄Cl, DMF | 5-(4-(benzyloxy)butyl)-1H-tetrazole | Nitrile to Tetrazole |
Structural Alterations at the Benzyloxy Moiety
The benzyloxy moiety provides another key handle for structural diversification. Modifications can be targeted at the benzyl (B1604629) group itself or involve cleavage of the ether linkage.
Cleavage of the benzyl ether is a common strategy to deprotect the hydroxyl group, yielding 4-hydroxybutanenitrile (B1346138). This is typically achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and a hydrogen source. This reaction is generally clean and efficient.
Substitution on the aromatic ring of the benzyl group allows for the introduction of a wide range of substituents, thereby modulating the electronic and steric properties of the benzyloxy moiety. For example, electrophilic aromatic substitution reactions can be employed to introduce nitro, halogen, or alkyl groups at various positions on the phenyl ring. The specific directing effects of the benzyloxy group will influence the regioselectivity of these reactions.
Alternatively, the entire benzyloxy group can be replaced by other alkoxy groups through nucleophilic substitution reactions starting from a suitable 4-halobutanenitrile.
Table 2: Examples of Structural Alterations at the Benzyloxy Moiety
| Starting Material | Reagents and Conditions | Product | Type of Modification |
|---|---|---|---|
| This compound | H₂, Pd/C, Ethanol (B145695) | 4-hydroxybutanenitrile | Cleavage of Benzyl Ether |
| This compound | HNO₃, H₂SO₄ | 4-((nitrobenzyl)oxy)butanenitrile | Aromatic Nitration |
| 4-bromobutanenitrile | Substituted Benzyl Alcohol, NaH, THF | Substituted this compound | Ether Synthesis |
Diversification of the Butane (B89635) Carbon Chain
The butane carbon chain serves as a scaffold that can be functionalized to introduce additional substituents or to alter the chain length and rigidity.
C-H functionalization represents a modern and powerful approach to directly introduce functional groups onto the alkane chain. While direct C-H functionalization of unactivated alkanes can be challenging, catalytic systems, often involving transition metals, can facilitate the introduction of groups like halogens or carbonyls at specific positions. The regioselectivity of such reactions is a key consideration.
Alpha-functionalization adjacent to the nitrile group is facilitated by the electron-withdrawing nature of the nitrile, which acidifies the α-protons. Deprotonation with a suitable base followed by reaction with an electrophile allows for the introduction of various substituents at the C2 position.
Alternatively, the butane chain can be constructed from smaller fragments using standard organic synthesis methodologies, allowing for the incorporation of functionality at any desired position. For example, a Wittig reaction between a suitable phosphonium ylide and a protected 3-benzyloxypropanal could be used to construct the butane chain with a double bond, which could then be further functionalized.
Table 3: Strategies for Diversification of the Butane Carbon Chain
| Strategy | General Transformation | Potential Products |
|---|---|---|
| Catalytic C-H Functionalization | Introduction of a functional group (e.g., -OH, -Br) at a C-H bond | Hydroxylated or halogenated analogues |
| α-Alkylation | Addition of an alkyl group at the carbon adjacent to the nitrile | 2-Alkyl-4-(benzyloxy)butanenitriles |
| Olefination followed by Functionalization | Formation of a double bond and subsequent reactions (e.g., dihydroxylation, epoxidation) | Dihydroxy or epoxy analogues |
Regioselective Derivatization Methodologies for Analogues
Achieving regioselectivity in the derivatization of this compound is crucial for the synthesis of specific analogues. The inherent reactivity of the different functional groups often dictates the initial site of reaction.
For instance, the nitrile group is generally more susceptible to nucleophilic attack and reduction than the benzyloxy group or the butane chain. Therefore, reactions targeting the nitrile can often be performed with high chemoselectivity.
When targeting the butane chain, directing groups can be employed to control the position of functionalization. While this compound itself does not possess a strong directing group for C-H activation on the butane chain, analogues could be designed with such functionalities.
In the case of substitution on the aromatic ring of the benzyloxy group, the benzyloxy substituent is an ortho, para-director for electrophilic aromatic substitution. This inherent regioselectivity can be exploited to introduce substituents at these positions.
For the functionalization of the butane chain, radical halogenation, for example, would likely show some regioselectivity based on the stability of the resulting radical intermediates, with the positions α to the ether oxygen and the nitrile group being potentially more reactive.
Table 4: Summary of Regioselective Considerations
| Target Site | Inherent Reactivity/Directing Effect | Common Regioselective Reactions |
|---|---|---|
| Nitrile Group | Electrophilic carbon | Nucleophilic addition, Reduction |
| Benzyloxy Aromatic Ring | Ortho, para-directing | Electrophilic Aromatic Substitution |
| Butane Chain (α to Nitrile) | Acidic C-H bonds | α-Alkylation, α-Acylation |
| Butane Chain (α to Ether) | Potential for radical stabilization | Radical Halogenation |
Theoretical and Computational Chemistry Studies of 4 Benzyloxy Butanenitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. cornell.edunorthwestern.edunih.gov For 4-(benzyloxy)butanenitrile, these calculations would typically commence with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Methods such as Density Functional Theory (DFT) or ab initio calculations would be utilized to ascertain key electronic properties. northwestern.edulsu.edu
These studies would yield valuable data, including:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.
Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of this compound, offering insights into its electrostatic potential and sites susceptible to electrophilic or nucleophilic attack.
A hypothetical data table for such calculations might look like this:
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| DFT (B3LYP) | 6-311+G(d,p) | Value | Value | Value | Value |
| MP2 | cc-pVTZ | Value | Value | Value | Value |
Note: The values in this table are placeholders and would be determined by actual quantum chemical calculations.
Mechanistic Probing via Computational Methods (e.g., DFT Studies on Transition States)
Computational methods, particularly DFT, are powerful tools for elucidating reaction mechanisms at the molecular level. For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could identify the transition state structures. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.
By calculating the energetics of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This would allow for the determination of activation energies, which are directly related to the reaction kinetics. For instance, in a hypothetical hydrolysis reaction of the nitrile group, DFT calculations could model the approach of a water molecule, the breaking of the C≡N bond, and the formation of new bonds, identifying the key intermediates and transition states along this pathway.
Conformational Analysis and Stereochemical Predictions
The flexibility of the butyl chain and the benzyloxy group in this compound means that the molecule can exist in various conformations. Conformational analysis through computational methods would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This process identifies the lowest-energy (most stable) conformations and the energy barriers between them.
For molecules with stereocenters, computational chemistry can predict the relative stabilities of different stereoisomers. nih.gov While this compound itself is achiral, computational methods could be used to predict the stereochemical outcome of reactions where a chiral center is introduced into the molecule.
Molecular Modeling in Reaction Design and Catalyst Prediction
Molecular modeling can play a predictive role in designing new reactions or identifying suitable catalysts. chemrxiv.org By simulating the interaction of this compound with various reagents or catalysts, it is possible to predict which interactions are most favorable. For example, if a reaction involves the activation of the C-H bond adjacent to the nitrile group, different catalyst-substrate complexes could be modeled to determine which catalyst lowers the activation energy most significantly. This in silico screening can save considerable experimental time and resources by prioritizing the most promising candidates for laboratory synthesis and testing.
Solvation Effects in Reaction Pathways
Reactions are typically carried out in a solvent, and the solvent can have a profound impact on reaction rates and mechanisms. chemrxiv.orgresearchgate.netarkat-usa.orgwiley-vch.de Computational models can account for solvation effects in two primary ways:
Implicit Solvation Models: These models treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good qualitative understanding of how the solvent polarity affects the stability of reactants, transition states, and products.
Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solvent-solute interactions, such as hydrogen bonding, which can be crucial in determining the reaction pathway.
For this compound, studying reactions in different solvents computationally would reveal how the choice of solvent could be used to control the reaction outcome. For example, a polar solvent might stabilize a charged transition state more effectively than a nonpolar solvent, thereby accelerating the reaction. chemrxiv.org
Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 4-(benzyloxy)butanenitrile, providing detailed information about its atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.
For this compound, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (-O-CH₂-Ph) would likely produce a singlet around δ 4.5 ppm. The protons of the butane (B89635) chain (-CH₂-CH₂-CN) would exhibit characteristic multiplets in the upfield region, with the protons adjacent to the ether oxygen appearing at a lower field than those closer to the nitrile group.
¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbon atom of the nitrile group (-CN) would have a characteristic chemical shift in the range of δ 115-120 ppm. The aromatic carbons of the benzyl group would resonate between δ 127-138 ppm. The benzylic carbon and the carbons of the butane chain would also show distinct signals, allowing for the complete assignment of the carbon framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons (C₆H₅) | 7.2-7.4 (m) | 127-138 |
| Benzylic Protons (-O-CH₂-Ph) | ~4.5 (s) | ~70 |
| Methylene (B1212753) Protons (-O-CH₂-CH₂) | ~3.6 (t) | ~68 |
| Methylene Protons (-CH₂-CH₂-CN) | ~2.0 (m) | ~20 |
| Methylene Protons (-CH₂-CN) | ~2.5 (t) | ~15 |
| Nitrile Carbon (-CN) | - | ~119 |
Note: These are predicted values and may vary based on the solvent and experimental conditions. s = singlet, t = triplet, m = multiplet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A sharp, medium-intensity peak around 2245 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The presence of the ether linkage (C-O-C) would be confirmed by a strong absorption in the region of 1100-1250 cm⁻¹. The aromatic C-H stretching of the benzyl group would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the butane chain would be observed just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Nitrile (C≡N) | 2240-2260 |
| C-O-C Stretch (Ether) | 1100-1250 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| Aromatic C=C Bending | 1450-1600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (C₁₁H₁₃NO). A prominent fragment would likely be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzylic group, which is a very common fragmentation pathway for benzyl ethers. Other fragments would correspond to the loss of the nitrile group or parts of the butane chain.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 175 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 84 | [M - C₇H₇O]⁺ |
| 65 | [C₅H₅]⁺ |
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. A capillary column with a non-polar or medium-polarity stationary phase would likely be used. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis.
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. For this compound, reversed-phase HPLC using a C18 column would be a common choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be effective for detection, as the benzyl group provides a strong chromophore. HPLC can be used for both purity assessment and preparative purification.
Future Research Trajectories for 4 Benzyloxy Butanenitrile
The bifunctional nature of 4-(benzyloxy)butanenitrile, containing both a nitrile and a benzyl (B1604629) ether, positions it as a versatile building block in organic synthesis. Future research is poised to unlock its full potential through the development of advanced synthetic methodologies and the exploration of novel applications. Key areas of investigation will likely focus on enhancing the efficiency and sustainability of its transformations, discovering new reactivity patterns, and expanding its use in cutting-edge fields of chemical science.
Q & A
What are the common synthetic routes for preparing 4-(benzyloxy)butanenitrile, and how do reaction conditions influence yield and purity?
Basic
this compound is typically synthesized via nucleophilic substitution or etherification. A standard method involves reacting benzyl chloride (or bromide) with 4-hydroxybutanenitrile in the presence of a strong base (e.g., NaH) in an aprotic solvent like dimethylformamide (DMF) under reflux . Optimization of reaction time, temperature, and stoichiometry is critical: excess benzyl halide improves yield, while controlled base addition minimizes side reactions (e.g., nitrile hydrolysis). Purification via column chromatography or distillation is recommended to isolate the product from unreacted starting materials or byproducts .
What spectroscopic and analytical techniques are most effective for characterizing this compound, and how are key functional groups identified?
Basic
Key techniques include:
- NMR Spectroscopy : H NMR identifies the benzyloxy group (δ 4.5–5.0 ppm for -OCH-) and nitrile-proximal methylene protons (δ 2.3–2.8 ppm). C NMR confirms the nitrile carbon (δ 115–120 ppm) and benzyl ether linkage .
- IR Spectroscopy : A sharp absorption band near 2240 cm confirms the nitrile group, while ether C-O stretches appear at 1200–1250 cm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or EI-MS validates the molecular ion peak (e.g., [M] at m/z 189.1154 for CHNO) .
How does the electronic nature of substituents on the benzyl ring affect the reactivity of this compound in further chemical transformations?
Advanced
Electron-withdrawing substituents (e.g., -F, -Cl) on the benzyl ring enhance the electrophilicity of the nitrile group, facilitating nucleophilic additions or cyclizations. For example, fluorinated analogs (e.g., 4-(2-fluorobenzyloxy)butanenitrile) show increased stability in polar aprotic solvents due to reduced electron density on the ether oxygen . Conversely, electron-donating groups (e.g., -OCH) may reduce nitrile reactivity but improve solubility in aqueous systems, enabling bioconjugation studies .
What advanced catalytic methodologies, such as transition metal-catalyzed cross-couplings, have been employed to functionalize this compound derivatives?
Advanced
Nickel-catalyzed Negishi coupling has been used to introduce aryl groups to the nitrile-bearing carbon. For example, aryl zinc reagents react with this compound derivatives in the presence of Ni(cod)/PPh to yield biaryl products. Key parameters include catalyst loading (5–10 mol%), solvent (THF), and reaction temperature (60–80°C) . This method enables regioselective functionalization without nitrile interference .
In structure-activity relationship (SAR) studies, how do structural modifications of this compound influence its interaction with biological targets?
Advanced
SAR studies compare analogs like 4-(benzyloxy)benzaldehyde derivatives to assess interactions with DNA or enzymes. For instance, replacing the nitrile with a hydroxymethyl group (e.g., 4-(hydroxymethyl)benzonitrile) enhances hydrogen-bonding capacity, improving binding affinity in DNA intercalation assays. Computational docking studies (e.g., AutoDock Vina) reveal that electron-deficient benzyl rings improve stacking interactions with DNA base pairs .
What are the challenges in achieving regioselective functionalization of this compound, and what strategies mitigate these issues?
Advanced
The benzyloxy group can sterically hinder reactions at the nitrile or β-carbon. Strategies include:
- Directing Groups : Introducing temporary protecting groups (e.g., boronate esters) to steer metal-catalyzed reactions to specific positions .
- Solvent Effects : Using polar solvents (e.g., DMSO) to stabilize transition states in nucleophilic attacks .
- Microwave-Assisted Synthesis : Accelerating reaction kinetics to favor regioselectivity under controlled heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
